
1-Methylcollidinium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylcollidinium perchlorate is an organic ionic compound that belongs to the class of perchlorates Perchlorates are known for their high reactivity and are often used in various chemical applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methylcollidinium perchlorate can be synthesized through the reaction of 1-methylcollidine with perchloric acid. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction scheme is as follows: [ \text{1-Methylcollidine} + \text{Perchloric Acid} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using high-purity reagents. The process is carried out in specialized reactors designed to handle the reactive nature of perchloric acid. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methylcollidinium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into less oxidized forms.
Substitution: The perchlorate ion can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like sodium chloride or potassium iodide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution can result in different ionic compounds.
Applications De Recherche Scientifique
1-Methylcollidinium perchlorate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound’s reactivity makes it useful in biochemical assays and studies involving oxidative stress.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of thyroid disorders.
Industry: It is used in the production of specialty chemicals and as an oxidizing agent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-methylcollidinium perchlorate involves its ability to interact with various molecular targets. The perchlorate ion can inhibit iodine uptake in the thyroid gland, making it useful in the treatment of hyperthyroidism. The compound’s reactivity also allows it to participate in redox reactions, affecting cellular processes and biochemical pathways.
Comparaison Avec Des Composés Similaires
- Methylammonium perchlorate
- Nitronium perchlorate
- Lithium perchlorate
Comparison: 1-Methylcollidinium perchlorate is unique due to its specific structure and reactivity. Compared to methylammonium perchlorate, it has a different cationic component, which affects its chemical properties and applications. Nitronium perchlorate and lithium perchlorate, on the other hand, are inorganic perchlorates with distinct uses and reactivity profiles.
Propriétés
Numéro CAS |
14924-02-8 |
|---|---|
Formule moléculaire |
C9H14ClNO4 |
Poids moléculaire |
235.66 g/mol |
Nom IUPAC |
1,2,4,6-tetramethylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C9H14N.ClHO4/c1-7-5-8(2)10(4)9(3)6-7;2-1(3,4)5/h5-6H,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
LZCFEWPZGIHSHD-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=[N+](C(=C1)C)C)C.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



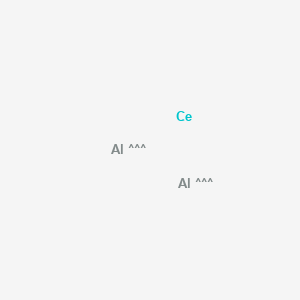
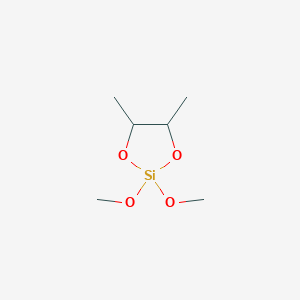
![6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14716251.png)

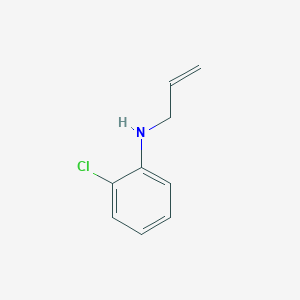
![11-Methoxy-7-methyl-1,2,3,4,5,6,7,7a,8,12b-decahydrodibenzo[d,f]indol-12-ol](/img/structure/B14716261.png)

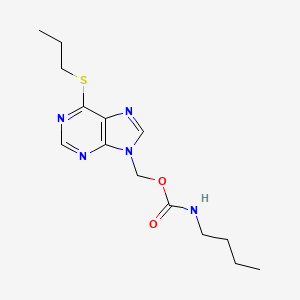
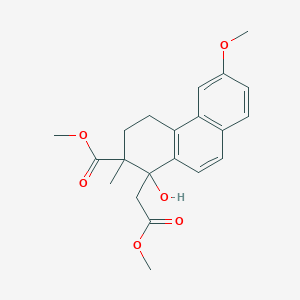
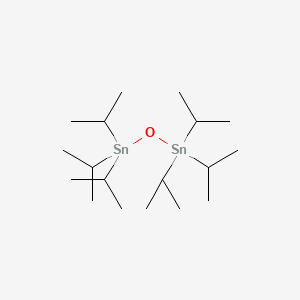

phosphanium chloride](/img/structure/B14716299.png)

